molecular formula C33H42O19 B12453703 Trihydroxyethylrutin

Trihydroxyethylrutin

Cat. No.: B12453703
M. Wt: 742.7 g/mol
InChI Key: IYVFNTXFRYQLRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trihydroxyethylrutin, also known as troxerutin, is a flavonoid derivative of rutin. It is a hydroxyethylated form of rutin, specifically 3’,4’,7-tris(hydroxyethyl)rutin. This compound is known for its vasoprotective properties and is used in various medical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trihydroxyethylrutin is synthesized through the hydroxyethylation of rutin. The process involves the reaction of rutin with ethylene oxide in an alkaline medium. The reaction typically occurs in two steps:

Industrial Production Methods: In industrial settings, this compound is produced using silica gel column chromatography and semi-preparative liquid chromatography. This method allows for the separation and purification of high-purity this compound from the mother liquor of troxerutin production .

Comparison with Similar Compounds

Trihydroxyethylrutin is unique compared to other similar compounds due to its specific hydroxyethylation pattern. Similar compounds include:

This compound stands out due to its balanced hydroxyethylation, providing optimal vasoprotective and antioxidant effects .

Properties

IUPAC Name

2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVFNTXFRYQLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860002
Record name 2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

742.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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